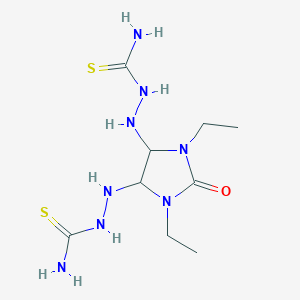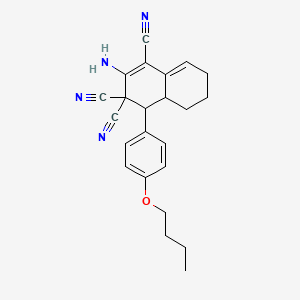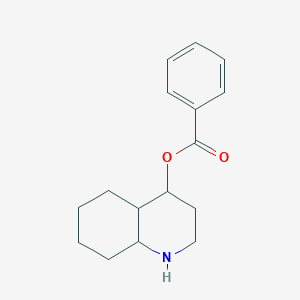![molecular formula C21H20Cl3N7O B11096829 N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11096829.png)
N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including dichlorobenzaldehyde, chloro-methylaniline, morpholino, and triazine, which contribute to its diverse reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone typically involves a multi-step process. The initial step often includes the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to form a Schiff base ligand . This intermediate is then reacted with 3-chloro-4-methylaniline and morpholine under controlled conditions to yield the final hydrazone product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Conversion to 2,4-dichloroaniline derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used in the synthesis of bidentate Schiff base ligands, which are important in coordination chemistry for forming metal complexes .
Biology and Medicine: The metal complexes derived from this compound have shown potential as antimicrobial agents . These complexes can inhibit the growth of various bacterial and fungal strains, making them valuable in the development of new antibiotics.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which then interact with cellular components, disrupting essential biological processes. The molecular targets include enzymes and proteins involved in microbial cell wall synthesis and metabolic pathways, leading to the inhibition of microbial growth .
相似化合物的比较
2,4-Dichlorobenzaldehyde: Shares the dichlorobenzaldehyde moiety but lacks the additional functional groups.
3-Chloro-4-Methylaniline: Contains the chloro-methylaniline structure but does not have the triazine and morpholino groups.
Morpholine: A simple heterocyclic amine without the complex aromatic and triazine structures.
Uniqueness: The uniqueness of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone lies in its multi-functional structure, which imparts diverse chemical reactivity and potential for forming complex metal coordination compounds. This makes it particularly valuable in fields such as medicinal chemistry and materials science.
属性
分子式 |
C21H20Cl3N7O |
|---|---|
分子量 |
492.8 g/mol |
IUPAC 名称 |
4-N-(3-chloro-4-methylphenyl)-2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H20Cl3N7O/c1-13-2-5-16(11-17(13)23)26-19-27-20(29-21(28-19)31-6-8-32-9-7-31)30-25-12-14-3-4-15(22)10-18(14)24/h2-5,10-12H,6-9H2,1H3,(H2,26,27,28,29,30)/b25-12+ |
InChI 键 |
INDUAWIQKNQDND-BRJLIKDPSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C=C(C=C4)Cl)Cl)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=C(C=C4)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11096746.png)

![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11096758.png)
![4,4'-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile)](/img/structure/B11096764.png)
![2-Anilino-N'~1~-{(E)-1-[4-(4-benzylpiperazino)-3-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11096769.png)


![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11096783.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11096787.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11096812.png)
![{(5E)-4-Oxo-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11096820.png)

![(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11096824.png)
